molecular formula C16H13NO5 B1323959 4-Ethoxycarbonyl-3'-nitrobenzophenone CAS No. 890098-31-4

4-Ethoxycarbonyl-3'-nitrobenzophenone

Cat. No. B1323959
M. Wt: 299.28 g/mol
InChI Key: IUXAUUIRPSPUIT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxycarbonyl-3’-nitrobenzophenone consists of a benzophenone core with an ethoxycarbonyl group at the 4-position and a nitro group at the 3’-position . The InChI code for this compound is 1S/C16H13NO5/c1-2-22-16(19)13-5-3-4-12(10-13)15(18)11-6-8-14(9-7-11)17(20)21/h3-10H,2H2,1H3 .


Physical And Chemical Properties Analysis

4-Ethoxycarbonyl-3’-nitrobenzophenone has a molecular weight of 299.28 g/mol . It has a density of 1.28 g/cm3 and a boiling point of 464.6ºC at 760 mmHg .

Scientific Research Applications

Electrochemical Studies

  • 4-Ethoxycarbonyl-3'-nitrobenzophenone and similar compounds, like 4-nitrobenzophenone, have been studied for their electrochemical reduction mechanisms. This research provides insights into the reduction behaviors of aromatic nitro compounds, which is significant for understanding organic compound reactions in aqueous media (Laviron, Meunier‐Prest, & Lacasse, 1994).

Synthesis and Characterization

  • The compound has been utilized in the synthesis and characterization of various chemical structures. For instance, studies on the bromination, nitration, and azo coupling of similar compounds like 3-ethoxycarbonyl-5-hydroxybenzofurans reveal the potential for creating a variety of derivatives, essential in developing new materials and pharmaceuticals (Grinev et al., 1971).

Degradation Studies

  • Research on the degradation of nitrophenols, which are structurally related to 4-Ethoxycarbonyl-3'-nitrobenzophenone, provides insights into environmental remediation processes, especially in water treatment technologies (Yuan et al., 2006).

Catalytic Activity

  • The compound is also relevant in the study of catalytic activities. For example, research on similar structures like iron(II) and cobalt(II) phthalocyanine complexes indicates potential applications in chemical reactions like cyclohexene oxidation, demonstrating its importance in industrial chemistry (Saka et al., 2013).

Liquid Crystal Research

  • In the field of liquid crystal research, similar compounds have been synthesized and characterized, indicating the potential of 4-Ethoxycarbonyl-3'-nitrobenzophenone in developing new materials with unique optical properties (Xu, 1999).

Pharmaceutical Applications

  • The compound's structural similarities to other benzophenones suggest potential applications in pharmaceutical synthesis, as demonstrated by research on related compounds used for protection in solution phase library synthesis, highlighting its relevance in drug development (Bailey et al., 1999).

Environmental Chemistry

  • Studies on related compounds like thiophene derivatives indicate environmental applications, particularly in understanding the chemical behavior of pollutants and their derivatives (Shvedov et al., 1973).

Material Science

  • The compound is significant in material science, as seen in the synthesis and biological evaluation of new compounds based on similar molecular structures, contributing to the development of new materials with potential medical applications (Romagnoli et al., 2020).

properties

IUPAC Name

ethyl 4-(3-nitrobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-2-22-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(10-13)17(20)21/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXAUUIRPSPUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641522
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxycarbonyl-3'-nitrobenzophenone

CAS RN

890098-31-4
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-nitrobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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